Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one structure
974-23-2 structure
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
974-23-2
C21H30O3
330.461106777191
MFCD00135147
40432
24894584

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Properties

Names and Identifiers

    • 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
    • 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
    • 16,17-Epoxy-3-hydroxypregn-5-en-20-one
    • EPOXYPREGNENOLONE
    • 16,17-ALPHA EPOXY PREGNENOLONE
    • 16,17-EPOXYPREGNENOLONE
    • 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
    • 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
    • 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
    • 16,17-α Epoxypregnenolone
    • 16,17-alpha Epoxy Pregenenolone
    • 16α,17α-Epoxypregnenolone
    • 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
    • (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
    • 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
    • Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
    • 16,17α-Epoxypregnenolone
    • 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
    • 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
    • 16α,17α-Epoxypregn-5-en-3β-ol-20-one
    • 16α,17α-Oxidopregnenolone
    • 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
    • 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
    • NSC 122401
    • 16,17alpha-epoxypregnenolone
    • 16A,17A-epoxypregnenolone
    • 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
    • 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one
    • A Epoxypregnenolone
    • STK801868
    • 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one
    • AS-69036
    • W-100107
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
    • CHEBI:145045
    • 16alpha,17alpha-Oxidopregnenolone
    • BBL029913
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
    • 16,17-Epoxypregnenolone
    • (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
    • 974-23-2
    • A,16
    • 16,17-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
    • Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
    • 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
    • (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
    • G77967
    • CHEMBL2112757
    • 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
    • 16alpha,17alpha-Epoxypregnenolone
    • BDBM50407983
    • NS00042113
    • SCHEMBL9622417
    • EINECS 213-548-2
    • 16,17a-Epoxypregnenolone
    • A)-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
    • 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
    • AKOS005622695
    • +Expand
    • MFCD00135147
    • UQVIXFCYKBWZPJ-XXHSLLPRSA-N
    • 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
    • C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

Computed Properties

  • 330.21900
  • 1
  • 3
  • 1
  • 330.219
  • 24
  • 639
  • 0
  • 8
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 49.8A^2

Experimental Properties

  • 3.64660
  • 49.83000
  • 1.577
  • 462.3 °C at 760 mmHg
  • No data available
  • 159.4 °C
  • No data available
  • 1.1800

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H9EJ-1g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
1g
$42.00 2024-04-19
A2B Chem LLC
AI04539-1g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
1g
$105.00 2024-07-18
Aaron
AR00H9MV-1g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
1g
$29.00 2024-07-18
Chemenu
CM276355-100g
16alpha,17alpha-Epoxypregnenolone
974-23-2 97%
100g
$443
eNovation Chemicals LLC
D752481-5g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3,16)-
974-23-2 97%
5g
$175 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047533-5g
16,17α-Epoxypregnenolone
974-23-2 98%
5g
¥ɍȣLj 2023-07-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-QS075-1g
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
974-23-2 97%
1g
¥164.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024610-25g
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
974-23-2 97%
25g
¥2467 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-223173-5 g
16α,17α-Epoxypregnenolone,
974-23-2
5g
¥338.00 2023-07-11

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  24 - 26 °C; 4 - 5 h, 30 - 32 °C
Reference
Improved method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnene-20-one
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  26 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  31 °C; 31 °C → 34 °C; 3 h, 34 °C
Reference
Method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnen-20-one
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lead dioxide ,  Sodium chloride Solvents: Water ,  Decanediol ;  110 min, 46 °C
1.2 Reagents: Zinc benzoate ;  46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
Reference
Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Carbamide peroxide ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 5 °C; 5 °C; 5 °C; 72 h, 5 °C
Reference
An improved process for the preparation of guggulsterones, the pharmacologically active constituents of gugulipid
, India, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: 1,1-Diamino-1-hydroperoxymethanol ;  72 h, 5 °C
Reference
Process for preparing guggulsterones from 16-dihydropegnenolone acetate
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  < 15 °C; 8 h, rt
Reference
A steroidal alkaloid hydrochloride, its preparation method and application
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Reference
21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitations
Huy, L. D.; Diep, N. T., Pharmaceutical Chemistry Journal, 2011, 45(9), 552-555

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Reference
Method for preparing 3β, 16β-dihydroxy-5-ene-20S-methyl-21-amino-pregnane
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Reference
Method for synthesis of 16β,21-epoxy-20S-methyl-5-ene-3β,21β-pregnanediol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Reference
Direct α-hydroxylation of 17β-acetyl steroids using phenyliodosodiacetate
Huy, Luu Duc; Diep, Nguyen Thi, Advances in Natural Sciences (Hanoi, 2002, 3(2), 179-184

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Reference
Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3
Chavez-Riveros, Alejandra; Cruz Noriega, Abigail; Ramirez Apan, Maria Teresa; Miranda, Luis D.; Bratoeff, Eugene, Steroids, 2018, 131, 37-45

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Reference
Synthesis and Identification of Pregnenolone Derivatives as Inhibitors of Isozymes of 5α-Reductase
Chavez-Riveros, Alejandra; Bratoeff, Eugene; Heuze, Yvonne; Soriano, Juan; Moreno, Isabel; et al, Archiv der Pharmazie (Weinheim, 2015, 348(11), 808-816

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 °C; 23 h, 5 °C
1.2 Reagents: Water
Reference
process for the preparation of cyproterone acetate from solasodine
, European Patent Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  5 - 24 h, 30 - 40 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 6 - 7
Reference
Process for preparation of 16-β-methylsterides compound as pharmaceutical intermediate
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  36 h, rt
Reference
Epoxidation Activities of Human Cytochromes P450c17 and P450c21
Yoshimoto, Francis K.; Peng, Hwei-Ming; Zhang, Haoming; Anderson, Sean M.; Auchus, Richard J., Biochemistry, 2014, 53(48), 7531-7540

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, rt
Reference
Synthesis of epoxy-progesterone derivatives and spectroscopic analysis
Sun, Feng-qin; Lu, He-rong; Ge, Wen-zhong, Fenzi Kexue Xuebao, 2007, 23(3), 209-212

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water
Reference
Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives
Litvinovskaya, R. P.; Drach, S. V.; Khripach, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 15 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  24 h, 5 °C
Reference
The first syntheses of 16β-chloro- and 16β-bromocyproterone acetate
Sakee, Uthai; Kongkathip, Ngampong; Kongkathip, Boonsong, Synthetic Communications, 2003, 33(10), 1695-1706

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 min, 0 °C; overnight
Reference
Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin
Valiullina, Z. R.; Khasanova, L. S.; Miftakhov, M. S., Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  4 h, rt
Reference
Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21
Silva-Ortiz, Aylin Viviana; Bratoeff, Eugene; Ramirez-Apan, Maria Teresa; Garcia-Becerra, Rocio; Ordaz-Rosado, David; et al, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:974-23-2)
SUN WEN TING
13914000513
sales1@senfeida.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:974-23-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:974-23-2)
A LA DING
anhua.mao@aladdin-e.com

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Related Literature

  • 1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triol
    Yoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991
  • 2. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dione
    B. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111
  • 3. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pair
    Edward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155
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